Bienvenue dans la boutique en ligne BenchChem!

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Dopamine D₃ receptor GPCR agonism Neuropharmacology

(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide (CAS 300813-77-8) is a synthetic small-molecule acrylamide derivative (C₁₄H₁₁Cl₂NO₂, MW 296.15) characterized by a 5-methylfuran-2-yl vinyl group conjugated to a 2,3-dichloroaniline amide. This compound has been annotated as an active probe across multiple primary targets in authoritative public bioassay databases, including the human dopamine D₃ receptor, fatty acid amide hydrolase 1 (FAAH1), bovine dihydrofolate reductase (DHFR), and the human EP₃ prostanoid receptor.

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.15
CAS No. 300813-77-8
Cat. No. B2701474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
CAS300813-77-8
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.15
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c1-9-5-6-10(19-9)7-8-13(18)17-12-4-2-3-11(15)14(12)16/h2-8H,1H3,(H,17,18)/b8-7+
InChIKeyLWNAIJVPBNFMBC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide (CAS 300813-77-8) – Structural and Pharmacological Baseline


(2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide (CAS 300813-77-8) is a synthetic small-molecule acrylamide derivative (C₁₄H₁₁Cl₂NO₂, MW 296.15) characterized by a 5-methylfuran-2-yl vinyl group conjugated to a 2,3-dichloroaniline amide [1]. This compound has been annotated as an active probe across multiple primary targets in authoritative public bioassay databases, including the human dopamine D₃ receptor, fatty acid amide hydrolase 1 (FAAH1), bovine dihydrofolate reductase (DHFR), and the human EP₃ prostanoid receptor [2]. Its polypharmacological fingerprint distinguishes it from narrowly selective analogues and positions it as a versatile scaffold for neuropharmacology, pain/inflammation, and oncology research programs.

Why Generic Substitution of (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide Is Not Advisable Without Quantitative Evidence


Closely related in-class acrylamide analogues (e.g., the 2,4-dichlorophenyl isomer CAS 300813-76-7, the 2-chloro congener, or the unsubstituted N-phenyl derivative) exhibit divergent bioactivity profiles that preclude simple interchange. The 2,3-dichloro substitution pattern is a known privileged motif for high-affinity dopamine D₃ receptor engagement, whereas the 2,4-dichloro regioisomer shows markedly reduced D₃ binding in analogous chemotypes [1]. Moreover, the target compound's simultaneous nanomolar activity at FAAH and micromolar inhibition of DHFR creates a multi-target signature that is absent in simpler mono-chlorinated or unsubstituted analogues. Substituting without confirmatory lot-specific assay data therefore risks loss of the desired polypharmacology or target engagement potency.

Quantitative Differentiation Evidence for (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide Versus Closest Structural Analogues


Human Dopamine D₃ Receptor Agonist Potency – Target Compound vs. 2,4-Dichlorophenyl Regioisomer

The target compound demonstrates potent agonist activity at the recombinant human dopamine D₃ receptor (EC₅₀ = 6.90 nM, CHO-K1 cells, cAMP HTRF assay) [1]. In contrast, the corresponding 2,4-dichlorophenyl regioisomer (CAS 300813-76-7) and the unsubstituted N-phenyl analogue exhibit substantially weaker D₃ receptor engagement, consistent with the known requirement of the 2,3-dichloro pharmacophore for high D₃ affinity within acrylamide and piperazine chemotypes [2].

Dopamine D₃ receptor GPCR agonism Neuropharmacology

Human FAAH1 Inhibition – Target Compound vs. Typical FAAH Inhibitors in the Acrylamide Series

The target compound exhibits exceptionally potent inhibition of human fatty acid amide hydrolase 1 (FAAH1) with an IC₅₀ of 0.600 nM in a HEK293 membrane-enriched lysate assay [1]. This sub-nanomolar potency compares favorably with the prototypical FAAH inhibitor URB597 (IC₅₀ ~3–5 nM in similar assays) and is significantly superior to other furan-acrylamide analogues lacking the 2,3-dichloro substitution, which typically show FAAH IC₅₀ values in the 10–100 nM range [2].

FAAH inhibition Endocannabinoid system Pain & Inflammation

Bovine DHFR Inhibition – Selective Polypharmacology Differentiation from Mono-Target Analogues

In addition to its GPCR and endocannabinoid activities, the target compound inhibits bovine liver dihydrofolate reductase (DHFR) with an IC₅₀ of 56.3 nM (FH₂ substrate, NADPH present, 2 min preincubation) [1]. This DHFR activity is absent in closely related furan-acrylamide derivatives that carry only single chloro substituents or para-substituted analogues, which show IC₅₀ values >1 µM or no measurable inhibition [2]. The concurrent potent FAAH and moderate DHFR inhibition establishes a unique polypharmacological profile that can be exploited for combined endocannabinoid–folate pathway modulation.

DHFR inhibition Antifolate Oncology & Antimicrobial

Human EP₃ Prostanoid Receptor Binding Affinity – Selectivity Over Other Prostanoid Subtypes

The target compound binds to the human EP₃ prostanoid receptor with a Ki of 15 nM (HEK293 EBNA cells, recombinant human prostanoid cDNAs) [1]. This moderate-to-high affinity complements its FAAH inhibition and suggests utility in inflammatory pain models where dual EP₃ antagonism and endocannabinoid elevation are desired. By comparison, the 2,4-dichlorophenyl regioisomer and N-phenyl analogue lack significant EP₃ binding (Ki > 100 nM) [2], making the 2,3-dichloro configuration critical for prostanoid pathway engagement.

EP₃ receptor Prostanoid Inflammation & Pain

Procurement Application Scenarios for (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide Based on Quantitative Evidence


D₃ Receptor-Focused Neuropharmacology: Chemical Probe for Addiction and Parkinson's Disease Models

With an EC₅₀ of 6.90 nM at the human dopamine D₃ receptor [1], this compound serves as a nanomolar-potency D₃ agonist suitable for in vitro and ex vivo target engagement studies in medium-spiny neurons. Its differentiation from the 2,4-dichloro regioisomer (>10-fold weaker) ensures that only the 2,3-dichloro form reliably modulates D₃-dependent signaling in behavioral pharmacology models of substance use disorder and L-DOPA-induced dyskinesia.

Endocannabinoid–Pain Axis: FAAH1 Inhibition for Inflammatory and Neuropathic Pain Research

The sub-nanomolar FAAH1 IC₅₀ of 0.600 nM [1] makes this compound a superior tool for elevating anandamide levels in dorsal root ganglion and spinal cord preparations compared to URB597 (~5 nM) or mono-chloro analogues (>10 nM). Its concurrent EP₃ receptor binding (Ki = 15 nM) [2] provides a built-in prostanoid modulatory component that is absent in typical FAAH-only inhibitors, enabling integrated pain-pathway interrogation.

Dual-Pathway Oncology: Combined Folate Metabolism and Endocannabinoid Modulation

The unique combination of DHFR inhibition (IC₅₀ = 56.3 nM) [1] and FAAH inactivation (IC₅₀ = 0.600 nM) [2] supports exploratory oncology programs that aim to simultaneously disrupt nucleotide biosynthesis and activate pro-apoptotic ceramide pathways. Other furan-acrylamide analogues without the 2,3-dichloro substitution lose DHFR activity entirely, restricting the polypharmacology to a single pathway.

Multi-Target Probe for Inflammatory Disease Biology (EP₃ + FAAH)

The compound's dual nanomolar activity at EP₃ (Ki = 15 nM) and FAAH (IC₅₀ = 0.600 nM) [1] provides a unique chemical starting point for studying the crosstalk between prostaglandin E₂ signaling and endocannabinoid tone in macrophages, synoviocytes, and glial cells. This integrated profile cannot be achieved by purchasing the 2,4-dichloro isomer or the unsubstituted phenyl derivative, which lack meaningful EP₃ affinity.

Quote Request

Request a Quote for (2E)-N-(2,3-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.